Vinylhexylmagnesium bromide
Description
Vinylhexylmagnesium bromide is a Grignard reagent characterized by a hybrid structure containing both vinyl (C=C) and hexyl (C6H13) groups attached to a magnesium-bromide core. Grignard reagents like these are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the synthesis of alcohols, ketones, and alkenes. This compound’s dual functionality likely allows it to participate in reactions requiring both alkyl chain elongation and alkene formation, though its applications remain less documented compared to simpler analogs.
Properties
IUPAC Name |
magnesium;oct-1-ene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRCPOPOZXZLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinylhexylmagnesium bromide can be synthesized through the reaction of vinyl bromide with magnesium in the presence of anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
Vinyl Bromide+Magnesium→Vinylmagnesium Bromide
The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium. Once the reaction starts, the remaining vinyl bromide is added slowly to maintain a controlled reaction rate. The mixture is then refluxed to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is carried out in a continuous or batch process, depending on the production requirements. The product is then purified and stored under an inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Vinylhexylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often used in the presence of catalysts such as palladium or nickel to facilitate coupling reactions.
Major Products Formed
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Scientific Research Applications
Vinylhexylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of vinylhexylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in the target molecule. The magnesium atom in the reagent coordinates with the oxygen or halogen atom in the electrophile, facilitating the transfer of the vinyl group to the carbon atom. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity : Cyclohexylmethylmagnesium bromide has a bulkier cyclohexyl group, increasing steric hindrance compared to linear hexyl or vinyl analogs .
- Solubility : All three reagents are typically dissolved in tetrahydrofuran (THF) or diethyl ether, which stabilize the highly reactive Mg center .
Biological Activity
Vinylhexylmagnesium bromide (VHMB) is an organometallic compound classified under Grignard reagents, known for its applications in organic synthesis and biological research. This article delves into the biological activity of VHMB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through the reaction of vinyl bromide with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions to prevent oxidation. The general reaction scheme is as follows:
This compound is characterized by its nucleophilic properties, allowing it to participate in various reactions, including the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
The biological activity of VHMB primarily arises from its ability to act as a nucleophile. The mechanism involves the nucleophilic addition of the Grignard reagent to electrophilic centers in target biomolecules. This reaction can lead to modifications in biomolecules, which may influence their biological functions.
2. Neuroprotective Effects
There is emerging evidence suggesting that vinyl compounds may possess neuroprotective properties. In vitro studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Toxicological Considerations
While exploring the biological activity of VHMB, it is crucial to consider its toxicological profile. Similar compounds have been associated with adverse effects such as liver angiosarcomas when exposed to high concentrations over extended periods . Therefore, understanding the dosage and exposure levels is critical for safe application in research and potential therapeutic contexts.
Q & A
Q. How should kinetic and thermodynamic studies be designed to elucidate the reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer :
- Variable-Time Kinetics : Measure initial rates under pseudo-first-order conditions with excess electrophile.
- Activation Parameters : Determine ΔH‡ and ΔS‡ via Eyring plots across temperatures (10–60°C) .
- Isotope Labeling : Use -labeled substrates to track bond formation/breaking steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
